5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted butenyl group and a hexahydro-isoindole-dione core. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor using reagents such as triphosgene or other chlorinating agents . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents (e.g., dichloromethane, ethanol). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted isoindole-dione derivatives
Scientific Research Applications
5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrobenzoic acid: Another chloro-substituted compound with different functional groups and applications.
5-Chloro-2-pentanone: A simpler chloro-substituted compound used in pharmaceutical and agrochemical industries.
5-Chloro-2,3-difluoropyridine: A heterocyclic compound with distinct chemical properties and uses.
Uniqueness
5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione stands out due to its complex structure, which combines multiple functional groups and a rigid core. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-[(Z)-3-chlorobut-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-7(13)4-5-15-11(16)9-3-2-8(14)6-10(9)12(15)17/h2,4,9-10H,3,5-6H2,1H3/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHPBOTXQNCRNL-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2CC=C(CC2C1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C(=O)C2CC=C(CC2C1=O)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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